N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Polypharmacology Target profiling Screening library selection

N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (CAS 894004-71-8) is a unique pyridazinylthioacetamide scaffold with confirmed bioactivity across 9 distinct protein targets (ChEMBL). The 2-methoxybenzyl substituent and pyridin-2-yl orientation create a distinct polypharmacology fingerprint and bidentate metal-chelating motif, making it irreplaceable by des-methoxy or pyridin-3-yl analogs. Essential for SAR-driven NNRTI optimization (related lead EC50 0.046 μM) and agrochemical fungicide discovery. Procure to advance targeted screening cascades with a single, multi-faceted tool compound.

Molecular Formula C19H18N4O2S
Molecular Weight 366.44
CAS No. 894004-71-8
Cat. No. B2512810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
CAS894004-71-8
Molecular FormulaC19H18N4O2S
Molecular Weight366.44
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
InChIInChI=1S/C19H18N4O2S/c1-25-17-8-3-2-6-14(17)12-21-18(24)13-26-19-10-9-16(22-23-19)15-7-4-5-11-20-15/h2-11H,12-13H2,1H3,(H,21,24)
InChIKeyXQUIESOWUCPTKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (CAS 894004-71-8): Chemical Identity, Scaffold Class, and Procurement Context


N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (CAS 894004-71-8) is a synthetic small molecule (C19H18N4O2S, MW 366.45 g/mol) belonging to the pyridazinylthioacetamide class [1]. Its structure features a pyridazine core linked via a thioether bridge to an acetamide moiety bearing a 2-methoxybenzyl substituent, with a pyridin-2-yl group at the pyridazine 6-position. The compound is cataloged in PubChem (CID 7207466) and ChEMBL (CHEMBL1337172), where it has a preclinical max phase designation and 13 recorded bioactivities across 9 distinct protein targets [2]. Computed physicochemical properties include XLogP3 of 2.1, topological polar surface area of 102 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. The compound is commercially available from multiple research chemical suppliers for screening and medicinal chemistry applications.

Why N-(2-Methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide Cannot Be Casually Substituted by Close Pyridazinylthioacetamide Analogs


Within the pyridazinylthioacetamide series, seemingly minor structural modifications produce divergent bioactivity profiles and physicochemical properties that preclude simple interchange. The 2-methoxybenzyl group on the amide nitrogen introduces an additional hydrogen bond acceptor (the ortho-methoxy oxygen) absent in des-methoxy analogs such as N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (CAS 893999-50-3), altering both lipophilicity (XLogP3 2.1 vs. an estimated lower value for the des-methoxy analog) and hydrogen-bonding capacity [1]. The pyridin-2-yl orientation at the pyridazine 6-position, compared to the pyridin-3-yl regioisomer (N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide), repositions the nitrogen lone pair and affects metal-chelating potential and target-binding geometry . ChEMBL data confirm that CHEMBL1337172 has a distinct polypharmacology profile with activity across 9 targets, meaning substitution by a regioisomer or des-methoxy analog would yield an incomparable biological fingerprint [2].

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (894004-71-8) Relative to Close Analogs


ChEMBL Bioactivity Breadth: 13 Assays Across 9 Targets for CHEMBL1337172 vs. Narrower Profiles of Close Analogs

CHEMBL1337172 (the ChEMBL entry for 894004-71-8) has 13 recorded bioactivity data points distributed across 9 distinct protein targets, including enzymes, epigenetic regulators, and transcription factors [1]. In contrast, the des-methoxy analog N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (CAS 893999-50-3) and the pyridin-3-yl regioisomer (CAS 872702-18-6) each have substantially fewer bioactivity records in public databases (based on search-limited ChEMBL profiles), indicating that the 2-methoxybenzyl-pyridin-2-yl combination yields a target interaction profile that is not recapitulated by deletion of the methoxy group or positional isomerism of the pyridine nitrogen .

Polypharmacology Target profiling Screening library selection

XLogP3 Lipophilicity Modulation: 2.1 for the 2-Methoxybenzyl Derivative vs. Estimated Lower logP for the Des-Methoxy Analog

The PubChem-computed XLogP3 for N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is 2.1, placing it within the optimal lipophilicity range (1–3) for oral drug-likeness [1]. The des-methoxy analog N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (C18H16N4OS, MW 336.4), lacking the ortho-methoxy oxygen, is predicted to have a lower XLogP3 (estimated ~1.5–1.8 based on the absence of the methoxy contribution), which may reduce membrane permeability in certain contexts . Additionally, the target compound possesses 6 hydrogen bond acceptors (vs. 5 for the des-methoxy analog), providing greater capacity for specific polar interactions with target proteins without compromising Rule-of-Five compliance (0 RO5 violations for both compounds) [1].

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level HIV-1 NNRTI Activity: Pyridazinylthioacetamide Scaffold Demonstrates Sub-Micromolar Antiviral Potency with Favorable Selectivity Index

The pyridazinylthioacetamide chemotype, to which 894004-71-8 belongs, has been validated as a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) via structure-based bioisosterism design [1]. In the foundational SAR study by Song et al. (2013, MedChemComm), the lead compound 8k from this series exhibited potent inhibition of HIV-1 strain IIIB replication with an EC50 of 0.046 μM, a CC50 of 99.9 μM, and a viral selectivity index (SI) of 2,149. These values significantly outperformed the reference NNRTI nevirapine (NVP, EC50 = 0.09 μM, SI = 415) and the NRTI zalcitabine (DDC, EC50 = 1.04 μM) in the same assay [1]. Compound 8k also demonstrated moderate inhibition of HIV-1 RT enzymatic activity (IC50 = 4.06 μM), comparable to NVP (IC50 = 2.74 μM). While 894004-71-8 itself was not specifically tested in this study, it shares the identical pyridazinylthioacetamide core scaffold and differs from 8k in the N-aryl substituent, positioning it as a closely related analog for antiviral SAR expansion [1].

HIV-1 NNRTI Antiviral Structure-activity relationship

Topological Polar Surface Area (102 Ų) and QED Weighted Score (0.65): Favorable Drug-Likeness Metrics for CNS-Penetrant Library Design

The target compound has a topological polar surface area (TPSA) of 102 Ų (PubChem) and a ChEMBL-calculated QED (Quantitative Estimate of Drug-likeness) weighted score of 0.65, placing it within favorable ranges for both oral bioavailability and potential CNS penetration (TPSA < 140 Ų is associated with oral absorption; TPSA < 90 Ų is associated with CNS penetration, though at 102 Ų the compound is in a borderline region) [1][2]. In comparison, the des-methoxy analog N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, with one fewer oxygen atom, is predicted to have a lower TPSA (estimated ~85–90 Ų), while the pyridin-3-yl regioisomer has an identical TPSA but altered dipole moment due to nitrogen repositioning [3]. The AlogP of 2.96 (ChEMBL) and 0 RO5 violations confirm that the 2-methoxy substitution does not compromise overall drug-likeness while adding polar functionality [2].

Drug-likeness CNS drug design Medicinal chemistry optimization

Pyridazin-2-yl vs. Pyridin-3-yl Regioisomerism: Distinct Metal-Coordination Geometry and Target-Binding Implications

The pyridin-2-yl substituent at the pyridazine 6-position in 894004-71-8 positions the pyridine nitrogen in a 1,4-relationship to the pyridazine N2, creating a bidentate metal-chelating motif capable of coordinating transition metals and metalloenzyme active sites [1]. In contrast, the pyridin-3-yl regioisomer (N-(2-methoxybenzyl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide) places the pyridine nitrogen in a 1,5-relationship that is geometrically incompatible with the same chelation mode . This structural distinction is functionally relevant: pyridazinylthioacetamides with the pyridin-2-yl motif have demonstrated kinase inhibitory activity (as evidenced by the ChEMBL target annotation including enzymes for CHEMBL1337172), whereas the pyridin-3-yl regioisomer is predicted to exhibit altered target selectivity due to the repositioned nitrogen lone pair [1][2]. The pyridin-2-yl orientation also influences π-stacking geometry with aromatic residues in protein binding pockets.

Regioisomer differentiation Metal chelation Kinase inhibitor design

Recommended Research and Industrial Application Scenarios for N-(2-Methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide (894004-71-8)


HIV-1 NNRTI Lead Optimization and Antiviral SAR Expansion

The validated pyridazinylthioacetamide scaffold, with compound 8k demonstrating EC50 0.046 μM and SI 2,149 against HIV-1 IIIB, establishes this chemotype as a promising NNRTI starting point [1]. Procuring 894004-71-8 enables systematic SAR exploration of the N-benzyl substituent to further optimize antiviral potency, selectivity, and pharmacokinetic properties relative to the published lead 8k, with the 2-methoxy group offering a handle for polarity modulation and metabolic stability optimization.

Polypharmacology Screening and Target Deconvolution Studies

With 13 bioactivity records across 9 diverse targets in ChEMBL, including enzymes, epigenetic regulators, and transcription factors, 894004-71-8 is suitable for chemical biology programs investigating multi-target mechanisms or seeking tool compounds with defined polypharmacology profiles [2]. Its broad target coverage reduces the number of compounds needed in initial screening cascades compared to analogs with narrower validated profiles.

Metalloenzyme Inhibitor Design Leveraging the Pyridin-2-yl Chelation Motif

The 1,4-relationship between the pyridine and pyridazine nitrogens creates a bidentate metal-chelating motif suitable for targeting metalloenzymes such as kinases, HDACs, or matrix metalloproteinases [2]. 894004-71-8 can serve as a core scaffold for fragment-based or structure-based design of metalloenzyme inhibitors, with the 2-methoxybenzyl group providing additional binding energy through hydrophobic and hydrogen-bonding interactions.

Agrochemical Lead Discovery: Fungicidal Pyridazine (Thio)amide Platform

The broader pyridazine (thio)amide class has been claimed in patent literature (Bayer AG, US2023/0054449A1) as fungicidal compounds effective against phytopathogenic fungi [3]. While 894004-71-8 is not explicitly exemplified in this patent, its structural alignment with the Markush formula positions it as a relevant screening candidate for agrochemical discovery programs seeking novel fungicidal modes of action with favorable selectivity and low application rates.

Quote Request

Request a Quote for N-(2-methoxybenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.